N,N,3-trimethyl-5-nitropyridin-2-amine
Description
Properties
Molecular Formula |
C8H11N3O2 |
|---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
N,N,3-trimethyl-5-nitropyridin-2-amine |
InChI |
InChI=1S/C8H11N3O2/c1-6-4-7(11(12)13)5-9-8(6)10(2)3/h4-5H,1-3H3 |
InChI Key |
ITSUQKGWFHVUSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1N(C)C)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Starting Material Selection and General Strategy
The synthesis typically starts from 2-aminopyridine derivatives, particularly 2-amino-3-methylpyridine (3-methylpyridin-2-ylamine), which provides the methyl group at position 3 and the amino group at position 2. Subsequent nitration introduces the nitro group at the 5-position, and finally, N,N-dimethylation of the amino group is performed.
Nitration of 2-Amino-3-Methylpyridine to 2-Amino-3-Methyl-5-Nitropyridine
A well-documented method involves nitration of 2-amino-3-methylpyridine using mixed acid conditions (concentrated sulfuric acid and fuming nitric acid) under strict temperature control to avoid over-nitration or ring degradation.
| Step | Reagents and Conditions | Notes |
|---|---|---|
| 1 | Dissolve 2-amino-3-methylpyridine in concentrated sulfuric acid | Temperature at 0°C |
| 2 | Add mixture of fuming nitric acid and concentrated sulfuric acid dropwise | Keep temperature below 20°C |
| 3 | Warm reaction mixture to 35-40°C in portions | Maintain temperature under 40°C |
| 4 | Stir at 50°C for 30 minutes | Ensures completion of nitration |
| 5 | Cool and neutralize with concentrated aqueous ammonia | Precipitates product |
| 6 | Filter, wash, and recrystallize from DMF | Purification step |
Yield: Approximately 35% for 2-amino-3-methyl-5-nitropyridine.
N,N-Dimethylation of 2-Amino-3-Methyl-5-Nitropyridine
The N,N-dimethylation of the amino group is achieved by nucleophilic substitution reactions using methylating agents or by direct amination with dimethylamine derivatives.
A representative method for preparing N,N-dimethyl-3-nitropyridin-2-amine (a close analog) involves:
- Reacting 2-fluoro-3-nitropyridine with dimethylamine in the presence of potassium carbonate in tetrahydrofuran (THF) solvent.
- Heating the sealed reaction mixture at 100°C for 16 hours.
- Workup includes quenching with water, extraction with ethyl acetate, drying, and purification by column chromatography.
Reaction Summary:
| Reagents | Conditions | Yield | Product Description |
|---|---|---|---|
| 2-fluoro-3-nitropyridine | DMF solution, 100°C, 16 h | 90% | N,N-dimethyl-3-nitropyridin-2-amine (yellow solid) |
This method indicates the feasibility of nucleophilic aromatic substitution (S_NAr) on halogenated nitropyridines to introduce N,N-dimethylamino groups.
Alternative Nitration Using N2O5/SO2 System
An alternative, environmentally friendlier nitration method involves using dinitrogen pentoxide (N2O5) dissolved in liquid sulfur dioxide (SO2) at low temperatures (around –11°C), followed by hydrolysis in water.
This method provides moderate to good yields for methyl-substituted nitropyridines, including 3-methyl-5-nitropyridine derivatives, with less byproduct formation compared to traditional mixed acid nitration.
Selected Yields for Methylpyridines Nitration:
| Substituent (R) | Product | Yield (%) |
|---|---|---|
| 3-Methyl | 3-Methyl-5-nitropyridine | 29-37 |
This method involves a nitro group migration mechanism via a sigmatropic shift rather than classical electrophilic aromatic substitution, enhancing regioselectivity.
Microreactor-Based Continuous Nitration
A patent describes a microreactor method for preparing 5-nitro-2-aminopyridine derivatives, which can be adapted for methyl-substituted analogs.
- Two reaction liquids: one containing 2-aminopyridine in organic solvent, the other a mixture of concentrated nitric and sulfuric acids.
- Both liquids are pumped into a microreactor at controlled temperatures (20-60°C).
- Reaction time is short; atmospheric pressure is maintained.
- Advantages include high yield, safety, low cost, and environmental friendliness.
This continuous flow nitration method could be optimized for this compound synthesis by using 2-amino-3-methylpyridine as starting material.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Mixed Acid Nitration | 2-Amino-3-methylpyridine | H2SO4 + HNO3, 0–50°C, neutralization with NH3 | 35 | Traditional, moderate yield |
| Nucleophilic Aromatic Substitution | 2-Fluoro-3-nitropyridine | Dimethylamine, K2CO3, THF, 100°C, 16 h | 90 | Efficient N,N-dimethylation |
| N2O5/SO2 Nitration | Methylpyridines | N2O5 in SO2, –11°C, hydrolysis | 29–37 | Alternative nitration, regioselective |
| Microreactor Continuous Nitration | 2-Aminopyridine derivatives | Concentrated HNO3 + H2SO4, 20–60°C, flow system | High | Safe, scalable, environmentally friendly |
Research Results and Discussion
- The mixed acid nitration method, while classical, suffers from moderate yields and requires careful temperature control to avoid side reactions.
- The N2O5/SO2 method offers a cleaner reaction profile with better regioselectivity due to a unique nitro migration mechanism.
- Nucleophilic aromatic substitution using halogenated nitropyridines allows for efficient introduction of N,N-dimethylamino groups, crucial for the final compound structure.
- Microreactor technology promises improved safety and scalability, which is advantageous for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
N,N,3-trimethyl-5-nitropyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Further oxidized nitro derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
N,N,3-trimethyl-5-nitropyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of N,N,3-trimethyl-5-nitropyridin-2-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
N,N-Diethyl-5-nitropyridin-2-amine
- Molecular Formula : C₉H₁₃N₃O₂
- Key Features: N,N-Diethylamine at position 2 and nitro at position 5. Crystal structure reveals two independent molecules in the asymmetric unit, linked via weak C–H···O interactions to form zigzag chains.
N,N-Dimethyl-3-nitropyridin-2-amine
- Molecular Formula : C₇H₉N₃O₂
- Key Features :
2-Amino-3-chloro-5-nitropyridine
- Molecular Formula : C₅H₄ClN₃O₂
- Key Features :
Physicochemical Properties
*Inferred from analogs; experimental data required for confirmation.
Spectroscopic and Crystallographic Insights
- NMR Data :
- X-ray Crystallography: N,N-Diethyl-5-nitropyridin-2-amine exhibits monoclinic packing (space group P2₁/c) with Z = 8, while methyl-substituted analogs may adopt different lattice arrangements due to smaller substituents .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N,N,3-trimethyl-5-nitropyridin-2-amine, and how can reaction conditions be controlled to improve yield?
- Methodology : Multi-step synthesis typically involves nucleophilic substitution and nitration reactions. For example, starting with a substituted pyridine, methylation of the amine group is achieved using methyl iodide under basic conditions (e.g., NaH in THF at 0–5°C). Subsequent nitration requires HNO₃/H₂SO₄ at 50–60°C, with careful temperature control to avoid over-nitration.
- Optimization : Use HPLC or TLC to monitor intermediate purity. Adjust stoichiometry of methylating agents (e.g., excess CH₃I) and reaction time (4–6 hours) to minimize side products .
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?
- NMR Analysis :
- ¹H NMR : Expect aromatic protons at δ 8.2–8.5 ppm (pyridine ring) and methyl groups at δ 2.8–3.2 ppm (N,N-dimethyl) and δ 2.5 ppm (C3-methyl).
- ¹³C NMR : Nitro group adjacent to the pyridine ring causes deshielding (~150 ppm for C5).
Q. What crystallographic methods are suitable for determining the molecular packing and hydrogen-bonding interactions of this compound?
- Single-Crystal X-ray Diffraction : Use SHELXL (via SHELXTL suite) for structure refinement. For example, monoclinic space group P2₁/c with cell parameters a = 14.67 Å, b = 10.69 Å, c = 12.42 Å, and β = 96.8° (similar to N,N-diethyl analogs). Hydrogen bonds between nitro-O and amine-H stabilize the lattice .
Advanced Research Questions
Q. How does the nitro group influence the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions, and what mechanistic insights exist?
- Mechanistic Study : The electron-withdrawing nitro group activates the pyridine ring at the ortho and para positions. Kinetic studies (UV-Vis monitoring) reveal second-order dependence on [nucleophile] (e.g., amines) in polar aprotic solvents (DMF, DMSO).
- Controlled Experiments : Compare reaction rates with non-nitrated analogs to quantify activation effects. Computational DFT models (e.g., Gaussian) predict charge distribution at reaction sites .
Q. How can discrepancies in crystallographic data (e.g., bond lengths, thermal parameters) be resolved during refinement?
- Data Reconciliation : Use SHELXL’s restraints (e.g., DFIX, SIMU) to harmonize bond length deviations. For example, C-N bond lengths in the nitro group should average 1.21 Å. Validate thermal displacement parameters (ADPs) with Hirshfeld surface analysis to detect disorder .
Q. What computational approaches predict the electronic effects of N,N,3-trimethyl substitution on the pyridine ring’s aromaticity?
- DFT Modeling : B3LYP/6-311+G(d,p) calculations show reduced electron density at C5 (due to nitro) and increased density at C2 (due to N,N-dimethyl). NBO analysis quantifies hyperconjugation from methyl groups to the ring .
Q. What analytical strategies detect trace nitrosamine impurities (e.g., N-nitrosodimethylamine) in synthesized batches?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
